N-(3-benzamidophenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(3-benzamidophenyl)-3,4-dimethylbenzamide is an organic compound with the molecular formula C22H20N2O2. This compound is characterized by the presence of two benzamide groups attached to a phenyl ring, with additional methyl groups at the 3 and 4 positions of the benzamide ring. It is a member of the benzamide class of compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-(3-benzamidophenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzamidophenyl)benzamide: Lacks the additional methyl groups, resulting in different biological activity.
N-(3-benzamidophenyl)-2-methylbenzamide: Contains a single methyl group, leading to variations in its chemical properties and reactivity.
N-(3-benzamidophenyl)-2-ethoxybenzamide: Contains an ethoxy group, which alters its solubility and interaction with biological targets.
Uniqueness
N-(3-benz
Properties
IUPAC Name |
N-(3-benzamidophenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-18(13-16(15)2)22(26)24-20-10-6-9-19(14-20)23-21(25)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHYVXQHOLZWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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